molecular formula C22H30N4O B11974051 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol

2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol

Cat. No.: B11974051
M. Wt: 366.5 g/mol
InChI Key: PVHZCSHYFDXMFE-HAVVHWLPSA-N
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Description

2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperazine derivative with benzyl chloride in the presence of a base, such as sodium hydroxide.

    Formation of the Phenol Moiety: The phenol moiety is synthesized by reacting a suitable phenol derivative with diethylamine under acidic conditions.

    Final Coupling Reaction: The final step involves the coupling of the benzyl-piperazine derivative with the phenol derivative under suitable conditions, such as refluxing in an organic solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4-bromophenol: Similar structure but with a bromine atom at the 4-position of the phenol ring.

    2-(((4-Benzyl-1-piperazinyl)imino)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of the diethylamino group.

    4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenyl acetate: Similar structure but with methoxy groups and an acetate group.

Uniqueness

The uniqueness of 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-5-(diethylamino)phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug development.

Properties

Molecular Formula

C22H30N4O

Molecular Weight

366.5 g/mol

IUPAC Name

2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-5-(diethylamino)phenol

InChI

InChI=1S/C22H30N4O/c1-3-25(4-2)21-11-10-20(22(27)16-21)17-23-26-14-12-24(13-15-26)18-19-8-6-5-7-9-19/h5-11,16-17,27H,3-4,12-15,18H2,1-2H3/b23-17+

InChI Key

PVHZCSHYFDXMFE-HAVVHWLPSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

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